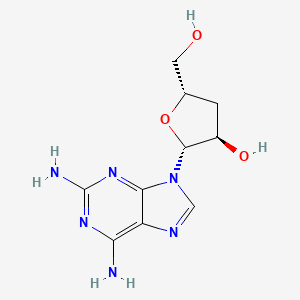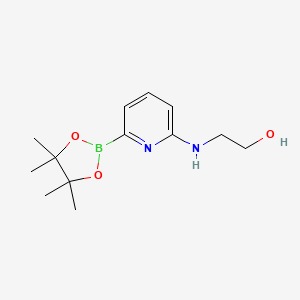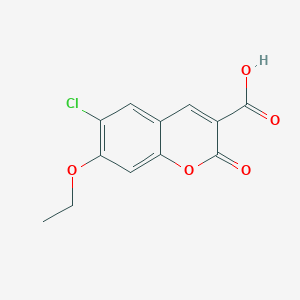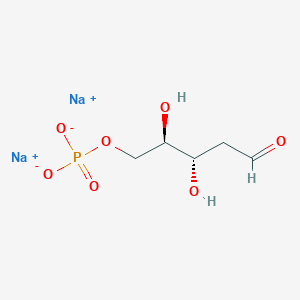
6,8-Dichloro-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine implique généralement la réaction de la 6,8-dichloroquinoléine avec l'hydrate d'hydrazine dans des conditions contrôlées . La réaction est réalisée dans un solvant approprié, tel que l'éthanol ou le méthanol, à des températures élevées pour faciliter la formation du dérivé hydrazino. Le produit est ensuite purifié et converti en sa forme de sel chlorhydrate .
Analyse Des Réactions Chimiques
Le chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l'hydrazine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Des recherches sur ses applications thérapeutiques potentielles, telles que les propriétés anticancéreuses et antimicrobiennes, sont en cours.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les protéines. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou en modifiant la conformation de l'enzyme. Cette interaction peut perturber diverses voies biochimiques, conduisant aux résultats thérapeutiques ou de recherche souhaités .
Applications De Recherche Scientifique
6,8-Dichloro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine peut être comparé à d'autres composés similaires, tels que :
Chlorhydrate de 4-hydrazinoquinoléine : Ce composé a une structure similaire mais ne possède pas les atomes de chlore aux positions 6 et 8.
Chlorhydrate de 6-fluoro-4-hydrazinoquinoléine : Ce composé possède un atome de fluor à la position 6 au lieu du chlore.
La présence d'atomes de chlore dans le chlorhydrate de 6,8-dichloro-4-hydrazinoquinoléine le rend unique et peut influencer sa réactivité et ses interactions avec d'autres molécules .
Propriétés
Numéro CAS |
1170005-43-2 |
|---|---|
Formule moléculaire |
C9H8Cl3N3 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
(6,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6-8(14-12)1-2-13-9(6)7(11)4-5;/h1-4H,12H2,(H,13,14);1H |
Clé InChI |
LOVCIEPUXBWCNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CC(=CC2=C1NN)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


